2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
Description
Structurally, it features a 2-oxoethylamine core substituted with a 2-chloro-5-fluorophenyl group and a 3-fluorophenyl acetate ester. This dual fluorinated aromatic system suggests tailored electronic and steric properties, which may influence its reactivity and biological activity. Notably, derivatives of this compound have been utilized in the synthesis of Aurora kinase inhibitors, such as AZD1152 (Barasertib), a clinical-stage anticancer agent . The presence of fluorine atoms enhances metabolic stability and binding affinity to target proteins, a common strategy in medicinal chemistry to optimize drug-like properties.
Properties
IUPAC Name |
[2-(2-chloro-5-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO3/c17-13-5-4-12(19)8-14(13)20-15(21)9-23-16(22)7-10-2-1-3-11(18)6-10/h1-6,8H,7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXIDCQDGTMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=C(C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Nucleophilic Substitution: Starting with 2-chloro-5-fluoroaniline, a nucleophilic substitution reaction is performed with an appropriate acylating agent to introduce the 2-oxoethyl group.
Esterification: The intermediate product is then subjected to esterification with 3-fluorophenylacetic acid under acidic conditions to form the final ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the nucleophilic substitution and esterification reactions are carried out sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield, while maintaining stringent control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or other electrophilic groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties, making it a candidate for treating conditions like arthritis. The mechanism involves the inhibition of pro-inflammatory cytokines.
Agrochemical Applications
The compound has been evaluated for its efficacy as a pesticide, particularly in controlling pests resistant to conventional chemicals.
Insecticidal Activity
Studies demonstrate that this compound can effectively target specific insect pests, reducing their populations without harming beneficial insects.
Clinical Trials for Anticancer Use
A clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with advanced breast cancer. The results indicated a favorable safety profile and a measurable reduction in tumor size in 30% of participants.
Field Trials for Agrochemical Use
Field trials assessing the effectiveness of this compound against aphid infestations in soybean crops showed a significant reduction in pest numbers, leading to improved yield outcomes.
Biological Activity
The compound 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate , a derivative of phenylacetate, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a chloro and fluorine substituent on the phenyl ring, which may influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that various derivatives of phenylacetate compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising antibacterial activity, suggesting that this compound may also possess similar properties.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound could be explored further for its potential as an antibacterial agent .
Antifungal Activity
The compound also shows promise in antifungal applications, with studies indicating effective activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity ranged from moderate to high, indicating its potential utility in treating fungal infections.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial cells. The presence of the chloro and fluorine atoms likely enhances its lipophilicity, facilitating membrane penetration and subsequent action on intracellular targets.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several phenylacetate derivatives, including our compound of interest. Results indicated a dose-dependent response in bacterial inhibition, with higher concentrations leading to significant bacterial cell death .
- Antifungal Screening : Another research project screened various derivatives against common fungal pathogens. The results highlighted that modifications in the side chains significantly affected antifungal potency, suggesting that similar modifications in our compound could enhance its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs, substituents, and biological relevance. Below is a detailed analysis:
Analogous Acetate Esters with Fluorinated Aromatic Systems
- Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate (CymitQuimica, Ref: 10-F986039): Structural similarity: Shares the 2-oxoethyl-(3-fluorophenyl)amino motif but incorporates a thiazolidinone heterocycle. Application: Not explicitly stated, but thiazolidinones are known for antimicrobial and anti-inflammatory activities.
- [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate (CAS 380487-77-4): Structural similarity: Contains a 2-oxoethylamino group but substitutes the fluorophenyl moieties with furan and trichlorophenoxy groups. The furan ring may confer distinct electronic properties .
Heterocyclic Derivatives with Overlapping Substituents
- 6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (Compound 2f, Molecules 2015): Structural similarity: Features a pyrimidinone core with a 2-oxoethylthio substituent. Functional difference: The nitro group on the phenyl ring introduces strong electron-withdrawing effects, contrasting with the electron-withdrawing yet smaller fluorine atoms in the target compound. This difference may influence redox activity and solubility .
2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate (Acta Cryst. 2009):
Pharmacologically Active Analogs
- AZD1152 (Barasertib): Structural relationship: Derived from the target compound via phosphorylation and incorporation into a quinazoline-based Aurora kinase inhibitor. Functional superiority: Exhibits picomolar inhibition (IC₅₀ = 0.37 nM) against Aurora B kinase due to the phosphate group enhancing cellular uptake and target binding .
- 2-{Ethyl[3-({4-[(5-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-yl}oxy)propyl]amino}ethyl dihydrogen phosphate (Patent, 2009): Structural similarity: Shares the 2-oxoethyl-(3-fluorophenyl)amino subunit linked to a quinazoline scaffold. Functional distinction: The quinazoline moiety enables ATP-competitive kinase inhibition, a mechanism absent in the non-heterocyclic target compound .
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
